D-[4-13C]Galactose
Description
D-[4-13C]Galactose is a stable isotopically labeled derivative of D-galactose, a naturally occurring monosaccharide with the molecular formula C₆H₁₂O₆. In this compound, the carbon-13 isotope replaces the natural carbon-12 at the 4th position of the galactose molecule. This modification enables precise tracking of metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
D-Galactose itself (CAS 59-23-4) is a critical substrate in the Leloir pathway, which converts galactose to glucose-1-phosphate for cellular energy production . The isotopic labeling at position 4 allows researchers to study specific enzymatic steps, such as the action of galactose-1-phosphate uridylyltransferase (GALT), without disrupting the molecule’s biochemical behavior .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GAFGDFDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-[4-13C]Galactose typically involves the isotopic labeling of D-galactose. One common method is the chemical synthesis starting from a suitable precursor that contains the carbon-13 isotope. The precursor undergoes a series of chemical reactions, including protection, oxidation, and reduction steps, to introduce the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The microorganisms metabolize the substrates, incorporating the isotope into the galactose produced. This method is advantageous for producing large quantities of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-[4-13C]Galactose undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:
Oxidation: Produces D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Forms D-galactitol, which can occur in individuals with galactosemia and cause eye cataracts.
Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Often uses sodium borohydride or catalytic hydrogenation.
Substitution: Can be achieved using reagents like acetic anhydride or tosyl chloride under basic conditions.
Major Products: The major products formed from these reactions include various galactose derivatives such as galactonic acid, galactaric acid, galacturonic acid, and galactitol .
Scientific Research Applications
D-[4-13C]Galactose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the fate of galactose in biochemical pathways.
Biology: Helps in studying the metabolism of galactose in different organisms and understanding genetic disorders like galactosemia.
Mechanism of Action
The mechanism of action of D-[4-13C]Galactose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope serves as a detectable marker, allowing researchers to trace the metabolic fate of galactose. This helps in identifying molecular targets and pathways involved in galactose metabolism, providing insights into cellular processes and disease mechanisms .
Comparison with Similar Compounds
Structural and Isotopic Variations
The primary analogs of D-[4-13C]Galactose are other isotopologues of D-galactose with ¹³C labels at distinct positions or multiple carbons. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | ¹³C Position(s) | Primary Applications |
|---|---|---|---|---|---|
| D-Galactose | 59-23-4 | C₆H₁₂O₆ | 180.16 | None | Diagnostics, general biochemical research |
| This compound | Not Provided | C₆H₁₂O₆ | 181.16 | 4 | Metabolic flux analysis, NMR tracer studies |
| D-[2-13C]Galactose | Not Provided | C₆H₁₂O₆ | 181.16 | 2 | Studies on galactose dehydrogenase activity |
| D-Galactose-1,6-¹³C₂ | 478518-64-8 | C₆H₁₂O₆ | 182.16 | 1, 6 | Dual-label tracing of catabolic pathways |
| D-Galactose-6-¹³C | Not Provided | C₆H₁₂O₆ | 181.16 | 6 | Monitoring hepatic galactose processing |
Key Observations :
- Position-Specific Tracking : Labeling at position 4 (this compound) is optimal for studying the Leloir pathway’s intermediate steps, whereas position 2 or 6 labels are used to track dehydrogenase-mediated oxidation or excretion pathways, respectively .
- Molecular Weight : Each ¹³C substitution increases the molecular weight by ~1.0 g/mol, critical for MS-based quantitation .
- Dual-Labeled Analogs : Compounds like D-Galactose-1,6-¹³C₂ (CAS 478518-64-8) provide higher resolution in complex metabolic networks but require advanced synthesis techniques .
Stability and Handling
All ¹³C-labeled galactose derivatives share similar stability profiles with unlabeled D-galactose. They are non-hazardous under standard conditions (melting point 165–167°C, stable at room temperature) . However, labeled variants often require stringent storage (e.g., desiccated, -20°C) to prevent isotopic dilution or degradation .
Biological Activity
D-[4-13C]Galactose is a stable isotope-labeled form of galactose, a simple sugar that plays a crucial role in various biological processes. This article delves into its biological activity, focusing on its metabolism, potential therapeutic applications, and implications in clinical settings.
Metabolism of this compound
D-galactose is primarily metabolized in the liver, where it is converted into glucose through a series of enzymatic reactions. The metabolic pathway involves the conversion of galactose to glucose-1-phosphate via galactokinase and the subsequent transformation to glucose-6-phosphate. The incorporation of the stable isotope carbon-13 allows for precise tracking of galactose metabolism in vivo.
Key Findings on Metabolism
- Plasma Enrichment : Studies have shown that after ingestion of this compound, there is a significant increase in plasma levels of both [^13C_6]glucose and [^13C_3]glucose, indicating efficient conversion processes in humans .
- Endogenous Formation : Research indicates that endogenous galactose formation decreases with age, with rates ranging from 4.6 to 2.0 micromol/kg body weight per hour in individuals with specific genetic conditions .
Chemical Chaperone Properties
D-galactose has been investigated for its potential as a chemical chaperone, particularly in lysosomal storage disorders such as GM1-gangliosidosis. In vitro studies demonstrated that the addition of galactose significantly increased the activity of lysosomal hydrolases, particularly beta-galactosidase, which is crucial for breaking down complex carbohydrates .
Table 1: Effects of Galactose on Beta-Galactosidase Activity
| Sample Type | Baseline Activity (%) | Post-Galactose Activity (%) | Increase (%) |
|---|---|---|---|
| Control Fibroblasts | 100 | 120 | 20 |
| Patient Fibroblasts | 6.9 | 12 | 74 |
This suggests that D-galactose may enhance residual enzyme activity in patients with specific mutations, providing a basis for therapeutic applications.
Drug Delivery Applications
D-galactose's unique properties have also made it an attractive candidate for drug delivery systems. Its ability to selectively target liver cells has been utilized in developing conjugates for therapeutic agents. For instance, galactose-conjugated prodrugs have shown enhanced accumulation in liver cells and improved release profiles for active compounds like hydrogen sulfide (H₂S), which plays roles in anti-inflammatory and cytoprotective processes .
Case Study: Galactose Supplementation
A clinical study involving children with metabolic disorders showed that temporary low-dose galactose supplementation was well tolerated and led to significant changes in glycosylation patterns of serum glycoproteins. This alteration in glycosylation can have implications for immune response and overall metabolic health .
Measurement Techniques
The detection and quantification of this compound in plasma have been achieved using advanced methodologies such as gas chromatography-mass spectrometry (GC-MS). These techniques allow for precise measurement of galactose concentrations and enrichments, which are critical for understanding its metabolic dynamics .
Q & A
Q. How is D-[4-13C]Galactose utilized in metabolic flux analysis, and what methodological considerations are critical?
this compound is employed as a stable isotope tracer to map carbon flux in metabolic pathways, particularly in carbohydrate metabolism and aging studies. Key steps include:
- Isotope administration : Dissolve this compound in aqueous solutions (e.g., 100 mg/kg body weight in rodents) for oral gavage or intravenous delivery to ensure systemic distribution .
- Sampling and detection : Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to track 13C incorporation into metabolites like UDP-galactose or glycolytic intermediates.
- Controls : Include unlabeled galactose cohorts to distinguish background isotopic noise from tracer-derived signals .
Q. What are the best practices for administering this compound in animal models to induce aging-related phenotypes?
- Dosage and duration : Administer 100 mg/kg daily via oral gavage for 6–8 weeks to mimic chronic oxidative stress and age-related decline in rodents .
- Validation : Monitor biomarkers like malondialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD) activity to confirm oxidative stress induction.
- Ethical controls : Use age-matched controls and adhere to institutional guidelines for humane endpoints .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in thermal analysis data (e.g., melting points) for this compound across experimental methods?
Discrepancies arise from decomposition at low heating rates in conventional DSC versus high-rate Fast Scanning Calorimetry (FSC). To resolve this:
- Use FSC at scanning rates >1,000 K·s⁻¹ to minimize thermal degradation and obtain equilibrium melting properties .
- Cross-validate with PC-SAFT modeling to correlate melting data with aqueous solubility, ensuring consistency between experimental and theoretical values .
- Document heating rates explicitly in methods to enable cross-study comparisons and avoid misinterpreting decomposition artifacts as melting events .
Q. What experimental design challenges arise when using this compound in isotope tracing studies, and how can they be mitigated?
- Isotope dilution : Account for endogenous galactose pools by quantifying baseline 13C levels in control groups.
- Tracer specificity : Use positional 13C labeling (e.g., C4 vs. C1) to distinguish between Leloir pathway flux and alternative metabolic routes .
- Data normalization : Express isotopic enrichment as molar percent excess (MPE) relative to natural abundance controls to improve reproducibility .
Q. How can researchers optimize protocols for synthesizing and characterizing this compound to ensure isotopic purity?
- Synthesis validation : Employ 13C-NMR to confirm >99% isotopic enrichment at the C4 position and assess chemical purity via HPLC .
- Stability testing : Store lyophilized this compound at -80°C to prevent hygroscopic degradation and verify stability with accelerated aging assays .
- Batch documentation : Include certificates of analysis (COA) detailing synthesis lot numbers, purity, and storage conditions in supplementary materials .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing time-course 13C enrichment data in this compound studies?
- Compartmental modeling : Use software like INCA or Isodyn to fit isotopic time-series data to metabolic network models .
- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in flux estimates derived from MS/NMR measurements .
- Open data practices : Share raw isotopic ratios and modeling scripts in repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
